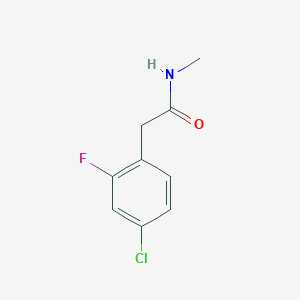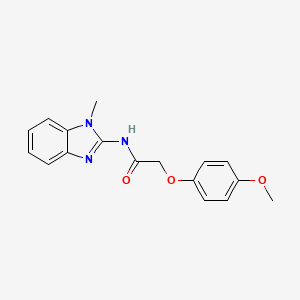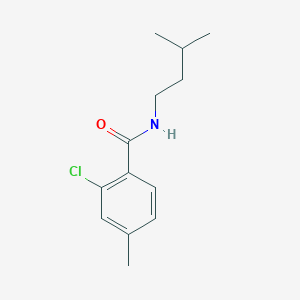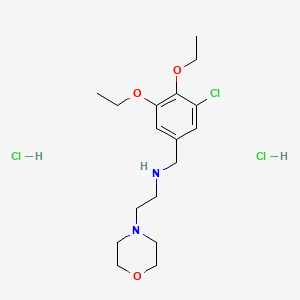
2-(4-chloro-2-fluorophenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-fluorophenyl)-N-methylacetamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. CFM-2 is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation.
Mécanisme D'action
2-(4-chloro-2-fluorophenyl)-N-methylacetamide blocks the TRPV1 channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to stimuli such as heat, capsaicin, and acid, which are known activators of the TRPV1 channel. By blocking the TRPV1 channel, this compound reduces the influx of calcium ions into the cell, which leads to a decrease in the release of neurotransmitters and neuropeptides that are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. This compound has also been shown to inhibit the growth of cancer cells that express the TRPV1 channel. These effects are attributed to the blockade of the TRPV1 channel by this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chloro-2-fluorophenyl)-N-methylacetamide in lab experiments is its potency and specificity for the TRPV1 channel. This compound has been shown to be a more potent inhibitor of the TRPV1 channel than other TRPV1 antagonists such as capsazepine and SB-366791. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal experiments.
Orientations Futures
2-(4-chloro-2-fluorophenyl)-N-methylacetamide has the potential to be developed as a therapeutic agent for the treatment of pain, inflammation, and cancer. Future research could focus on the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Additionally, the role of TRPV1 in other physiological and pathological conditions such as diabetes, obesity, and neurodegenerative diseases could be investigated using this compound as a tool.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-methylacetamide involves the reaction of 4-chloro-2-fluoroaniline with N-methylacetamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields this compound as a white solid.
Applications De Recherche Scientifique
2-(4-chloro-2-fluorophenyl)-N-methylacetamide has been extensively used in scientific research as a tool to study the TRPV1 channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the sensation of pain and inflammation. This compound has been shown to block the TRPV1 channel, which makes it a useful tool to study the role of TRPV1 in various physiological and pathological conditions such as pain, inflammation, and cancer.
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVJQBKZYRDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)
![3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5418753.png)
![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)
![7-{[2-(2-phenylethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5418762.png)
![4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5418770.png)



![3-imino-3-(1-piperidinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5418788.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5418817.png)


![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)